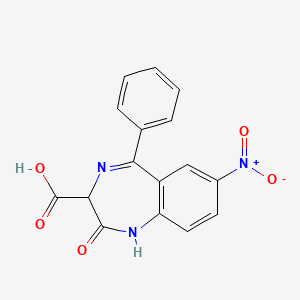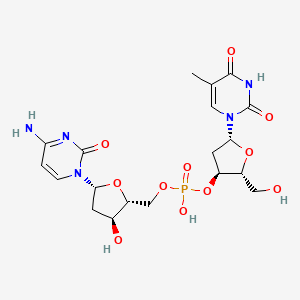
Thymidylyl-(3'-5')-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidylyl-(3’-5’)-deoxycytidine is a dinucleotide composed of thymidine and deoxycytidine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of deoxycytidine. This compound is significant in the study of nucleic acids and their analogs, playing a crucial role in understanding DNA structure, function, and replication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thymidylyl-(3’-5’)-deoxycytidine typically involves the coupling of protected nucleosides. One common method includes the use of phosphoramidite chemistry, where the 5’-hydroxyl group of deoxycytidine is first protected, followed by the activation of the 3’-hydroxyl group of thymidine with a phosphoramidite reagent. The two nucleosides are then coupled under mild acidic conditions to form the phosphodiester bond .
Industrial Production Methods: Industrial production of thymidylyl-(3’-5’)-deoxycytidine often employs automated DNA synthesizers, which use solid-phase synthesis techniques. This method allows for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Thymidylyl-(3’-5’)-deoxycytidine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Hydrolysis: Thymidine and deoxycytidine.
Oxidation: Oxidized nucleosides such as 5-hydroxymethyluracil and 5-formyluracil.
Substitution: Thiophosphoramidate or phosphoramidate analogs of the dinucleotide.
Scientific Research Applications
Thymidylyl-(3’-5’)-deoxycytidine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleic acids.
Biology: Plays a role in understanding DNA replication and repair mechanisms.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for genetic disorders.
Industry: Utilized in the development of nucleic acid-based technologies, such as PCR and DNA sequencing.
Mechanism of Action
The mechanism of action of thymidylyl-(3’-5’)-deoxycytidine involves its incorporation into DNA strands during replication. The compound mimics natural nucleotides, allowing it to be recognized and processed by DNA polymerases. This incorporation can affect the stability and function of the DNA, influencing processes such as transcription and repair .
Comparison with Similar Compounds
Thymidylyl-(3’-5’)-thymidine: Another dinucleotide with similar properties but composed of two thymidine molecules.
Deoxycytidylyl-(3’-5’)-deoxycytidine: Composed of two deoxycytidine molecules, used in similar studies of nucleic acid behavior.
Uniqueness: Thymidylyl-(3’-5’)-deoxycytidine is unique due to its mixed composition of thymidine and deoxycytidine, providing a distinct model for studying the interactions between different nucleobases in DNA. This compound’s ability to mimic natural DNA sequences makes it valuable in various research and industrial applications .
Properties
CAS No. |
5178-19-8 |
|---|---|
Molecular Formula |
C19H26N5O11P |
Molecular Weight |
531.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)16-5-11(12(7-25)33-16)35-36(30,31)32-8-13-10(26)4-15(34-13)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29)/t10-,11-,12+,13+,15+,16+/m0/s1 |
InChI Key |
JOORWUINAFDIEP-SWTKMSQOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)N)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=NC4=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


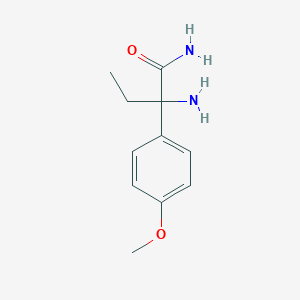
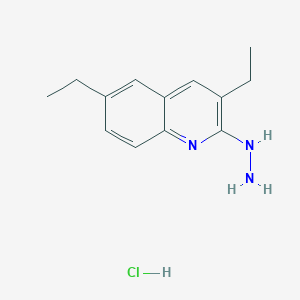

![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)
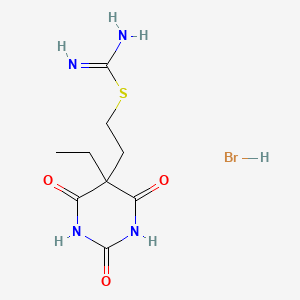

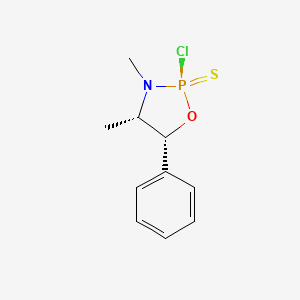
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
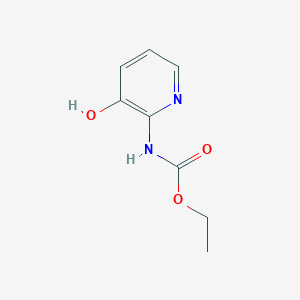
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
